N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic acetamide derivative characterized by a pyrazole core substituted with methyl groups at the 3- and 5-positions. The ethyl linker connects this pyrazole moiety to a thioacetamide group, which is further functionalized with a 4-fluorophenylthio substituent. The compound’s structural determination likely employs crystallographic tools such as the SHELX program suite, a widely recognized system for small-molecule refinement .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3OS/c1-11-9-12(2)19(18-11)8-7-17-15(20)10-21-14-5-3-13(16)4-6-14/h3-6,9H,7-8,10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWNVXKYUPYIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)CSC2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Ethyl Chain: The pyrazole derivative is then reacted with an appropriate alkylating agent to introduce the ethyl chain.
Thioacetamide Formation: The final step involves the reaction of the intermediate with 4-fluorothiophenol and chloroacetamide under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the carbonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity : Recent studies have highlighted the potential of pyrazole derivatives, including N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide, as antiviral agents. Research indicates that modifications on the pyrazole ring can enhance activity against various viruses, including HIV and other RNA viruses . This compound's structural features may allow it to act as a non-nucleoside reverse transcriptase inhibitor, potentially overcoming resistance seen in existing antiviral medications.
Anti-inflammatory and Analgesic Properties : Compounds containing pyrazole and thioamide functionalities have been investigated for their anti-inflammatory and analgesic effects. Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Cancer Research : The compound's ability to modulate cellular pathways makes it a candidate for cancer research. Pyrazole derivatives are known to interact with multiple targets involved in cancer proliferation and survival. Studies are ongoing to evaluate its efficacy in inhibiting tumor growth in vitro and in vivo .
Biological Research Applications
Enzyme Inhibition Studies : The compound has been utilized in enzyme inhibition studies where it serves as a substrate or inhibitor for various enzymes. Its interaction with enzymes can provide insights into metabolic pathways and potential therapeutic targets .
Biological Mechanisms Exploration : Understanding the mechanisms by which this compound exerts its effects can lead to discoveries of new drug targets. Studies are focused on elucidating its binding affinities and the resultant biological responses through in vitro assays .
Material Science Applications
Synthesis of Novel Materials : The unique properties of this compound make it suitable for developing new materials with specific functionalities. Its thioether group can be exploited in creating polymers or materials with enhanced electrical or thermal properties .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound’s pyrazole-ethyl-thioacetamide backbone differentiates it from analogs with heterocyclic or substituent variations. Key comparisons include:
N-{2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2-[(4-fluorophenyl)sulfanyl]acetamide ()
- Structural Difference : Incorporates a thiazole ring between the pyrazole and ethyl linker.
- Thiazoles are also known to influence metabolic stability .
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide ()
- Structural Difference : Features a pyridine ring fused to the pyrazole core.
- Implications: The pyridine introduces a basic nitrogen, which could enhance water solubility or enable protonation-dependent binding to biological targets. This modification contrasts with the non-aromatic ethyl linker in the target compound .
(S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide ()
- Structural Difference : Contains difluoromethyl groups on the pyrazole and a complex indazole-pyridine scaffold.
- Implications : Fluorine atoms enhance metabolic stability and lipophilicity, but the bulky indazole-pyridine moiety may reduce solubility. The target compound’s simpler fluorophenylthio group balances lipophilicity without excessive steric hindrance .
N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide ()
- Structural Difference : Replaces the pyrazole-ethyl chain with a benzothiazole ring.
- Implications : Benzothiazoles are associated with antimicrobial and anticancer activities. The absence of a sulfur atom in the acetamide linker (compared to the target’s thioacetamide) may reduce hydrogen-bonding capacity or alter target selectivity .
Substituent Effects
Hypothetical Property Comparison Table
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 295.39 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, and a thioacetamide moiety that may enhance its pharmacological profile.
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including the compound . For instance:
- Minimum Inhibitory Concentration (MIC): Research indicates that derivatives of pyrazole exhibit significant antimicrobial activity against various pathogens. Specific derivatives have shown MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action: The inhibition of biofilm formation by these compounds suggests a dual mechanism where they not only kill bacteria but also prevent their adherence to surfaces, which is crucial in treating infections associated with medical devices.
2. Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely studied:
- Cell Line Studies: Compounds similar to this compound have been tested against various cancer cell lines. For example, one study reported significant cytotoxicity with an IC50 value of 49.85 μM against A549 lung cancer cells .
- Mechanisms: The anticancer effects are attributed to the induction of apoptosis and autophagy in cancer cells, highlighting the potential for these compounds in cancer therapy.
3. Anti-inflammatory Activity
Pyrazole derivatives have also been explored for their anti-inflammatory effects:
- In Vivo Studies: Animal models treated with pyrazole-based compounds showed reduced inflammation markers, indicating their potential use in managing inflammatory diseases .
Case Studies
Q & A
Q. What statistical approaches optimize multi-step synthesis yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
